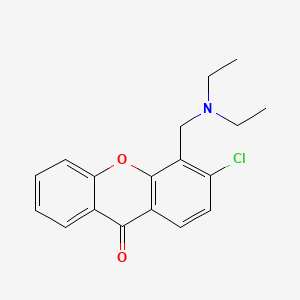
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound has a molecular formula of C18H18ClNO2 and a molar mass of 315.79 g/mol . Xanthone derivatives, including this compound, are known for their pharmacological properties, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(diethylamino)methyl-, can be achieved through various methods. One common approach involves the condensation of a salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Industrial production methods often utilize microwave heating to improve yield and reduce reaction times .
Chemical Reactions Analysis
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies
Mechanism of Action
The exact mechanism of action of Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- is not fully understood. it is believed to exert its effects by modulating various pro-inflammatory and anti-inflammatory cytokines, indicating the recruitment of immune cells . The presence of chlorine at the C-3 position may enhance its antibacterial activity .
Comparison with Similar Compounds
Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- can be compared with other xanthone derivatives, such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anticancer activity.
3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one: Exhibits promising antibacterial activity.
2,7-dichloro-3,4,6-trimethoxy-1-methyl-9H-xanthen-9-one: Shows potent antifungal activity.
The uniqueness of Xanthen-9-one, 3-chloro-4-(diethylamino)methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
43159-87-1 |
|---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-chloro-4-(diethylaminomethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18ClNO2/c1-3-20(4-2)11-14-15(19)10-9-13-17(21)12-7-5-6-8-16(12)22-18(13)14/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
LGMAIHUNBXLKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















